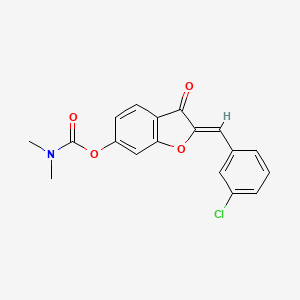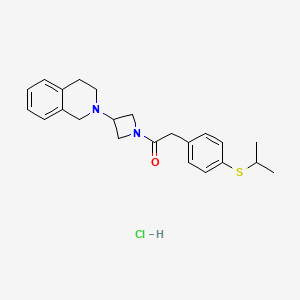
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride is a useful research compound. Its molecular formula is C23H29ClN2OS and its molecular weight is 417.01. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Azetidinone Synthesis : Azetidinones like the compound have been synthesized from quinoline derivatives. These compounds, including hydroxyazetidinones, demonstrate interesting chemical properties, such as intramolecular hydrogen bonding (Gilchrist & Rahman, 1998).
Structural Elucidation and Spectroscopic Analysis : Novel chloroquinoline derivatives, including those similar to the specified compound, have undergone extensive structural and vibrational spectroscopic studies. This includes analysis using techniques like FTIR, NMR, and single crystal X-ray diffraction (Murugavel et al., 2016).
Biological and Pharmacological Research
Antimicrobial Activities : Compounds structurally related to the given compound have been tested for antimicrobial activity. For instance, azetidin-2-one fused quinoline derivatives have shown efficacy against various bacterial and fungal strains (Nayak et al., 2016).
Antioxidant Properties : Chloroquinoline derivatives, which share a structural similarity with the compound, have been found to possess significant antioxidant activities. These activities are crucial in reducing high glucose levels in the human body, suggesting potential anti-diabetic applications (Murugavel et al., 2017).
Cytotoxicity and Cancer Research : Various 3-hydroxyquinolin-4(1H)-one derivatives, which have a structural resemblance to the compound , have been synthesized and tested for cytotoxic activity against various cancer cell lines. These studies are pivotal in understanding the compound's potential in cancer treatment (Kadrić et al., 2014).
Antituberculosis Activity : Similarly structured 3-heteroarylthioquinoline derivatives have shown promising results in in vitro antituberculosis studies. This indicates potential applications of the compound in treating tuberculosis (Chitra et al., 2011).
Propiedades
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2OS.ClH/c1-17(2)27-22-9-7-18(8-10-22)13-23(26)25-15-21(16-25)24-12-11-19-5-3-4-6-20(19)14-24;/h3-10,17,21H,11-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSDYVXTKAQSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)N3CCC4=CC=CC=C4C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

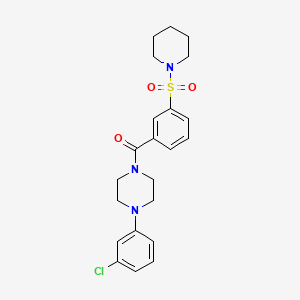
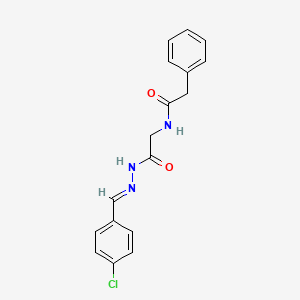


![N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2728111.png)

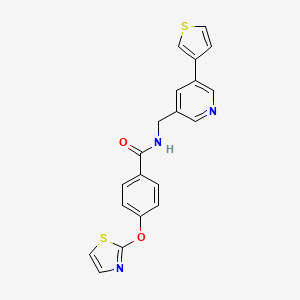
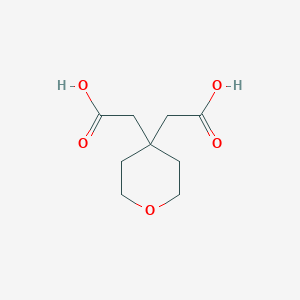


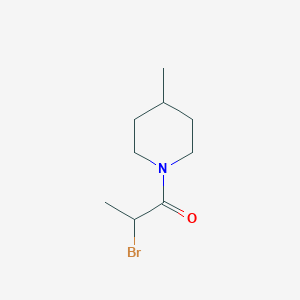
![1,7-dimethyl-3-[(4-methylphenyl)methyl]-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2728126.png)
